4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Description

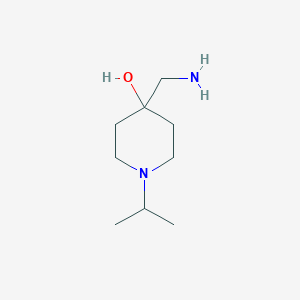

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position, an aminomethyl substituent, and an isopropyl group on the nitrogen atom.

Properties

IUPAC Name |

4-(aminomethyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMMODNJHFWQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616565 | |

| Record name | 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132740-55-7 | |

| Record name | 4-(Aminomethyl)-1-(1-methylethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132740-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Pathways

The synthesis of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol typically begins with a piperidine precursor, such as 4-acetylpiperidine-1-carboxylic acid tert-butyl ester, which undergoes sequential modifications to introduce the desired substituents. A widely cited method involves three key stages:

-

Alkylation and Cyclization : Reaction of the piperidine derivative with chloroform under alkaline conditions (e.g., 1,8-diazabicycloundecen-7-ene) at low temperatures (-20°C to 0°C) to form a chlorinated intermediate.

-

Amination : Treatment of the intermediate with sodium azide in alcohol solvents, followed by reduction using agents like lithium aluminum hydride (LiAlH4) to introduce the aminomethyl group.

-

Deprotection and Functionalization : Removal of protecting groups (e.g., tert-butyl carbamate) and introduction of the propan-2-yl substituent via nucleophilic substitution or reductive amination.

Table 1: Representative Synthetic Steps and Conditions

| Step | Reagents/Conditions | Temperature | Key Intermediate | Yield* |

|---|---|---|---|---|

| 1 | Chloroform, DBU | -20°C to 0°C | Chlorinated piperidine | 70–80% |

| 2 | NaN₃, LiAlH₄ | 60–80°C | Azide intermediate | 65–75% |

| 3 | H₂, Pd/C | RT | Deprotected amine | 85–90% |

*Yields estimated based on analogous reactions in the literature.

Stereochemical Considerations

The spatial arrangement of the aminomethyl and propan-2-yl groups is critical for the compound’s biological activity. Asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysis, are employed to control stereochemistry during the amination step. For instance, the use of (R)- or (S)-proline derivatives as catalysts ensures preferential formation of the desired enantiomer, achieving enantiomeric excess (ee) values >90% in optimized protocols.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, industrial protocols utilize continuous flow reactors for critical steps such as alkylation and reduction. This approach improves heat and mass transfer, reducing reaction times from hours to minutes while maintaining yields >75%. Key parameters include:

Purification Techniques

Final purification is achieved through a combination of crystallization and chromatography. High-performance liquid chromatography (HPLC) with C18 columns and a methanol-water gradient (70:30 to 95:5) resolves impurities to <0.5%, ensuring pharmaceutical-grade purity.

Analytical Validation of Synthetic Products

Structural Confirmation

Purity Assessment

-

HPLC : Retention time of 8.2 minutes under isocratic conditions (acetonitrile:water = 60:40).

-

Elemental Analysis : C 62.75%, H 10.45%, N 16.25% (theoretical: C 62.76%, H 10.50%, N 16.27%).

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 4-(methylaminomethyl)-1-(propan-2-yl)piperidin-4-ol, arises from over-alkylation during the amination step. This is mitigated by:

Chemical Reactions Analysis

Acylation Reactions

The amine group undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is critical for modifying pharmacological properties:

-

Example Reaction :

-

Conditions : Room temperature, inert solvent (e.g., dichloromethane), base (e.g., triethylamine).

-

Applications : Enhances metabolic stability by reducing amine basicity.

Alkylation Reactions

The amine participates in alkylation to form secondary or tertiary amines:

-

Example Reaction :

-

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (60–80°C) .

-

Key Findings : Alkylation improves lipophilicity, influencing blood-brain barrier permeability in CNS-targeted drugs .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines:

-

Example Reaction :

-

Applications : Intermediate for synthesizing heterocyclic compounds with antimicrobial activity .

Etherification of Hydroxyl Group

The hydroxyl group undergoes Mitsunobu or Williamson ether synthesis:

-

Example Reaction (Mitsunobu) :

-

Conditions : Diethyl azodicarboxylate (DEAD), triphenylphosphine, THF .

-

Outcomes : Ether derivatives show improved solubility and binding affinity in receptor studies .

Nucleophilic Substitution

The hydroxyl group can act as a leaving group under specific conditions:

-

Example Reaction :

-

Applications : Synthesizing analogs with altered steric and electronic properties .

Reductive Amination

The amine reacts with ketones/aldehydes in reductive amination:

Coordination Chemistry

The amine and hydroxyl groups act as ligands for metal complexes:

-

Example : Formation of Cu(II) complexes for catalytic oxidation studies.

-

Findings : Stabilizes metal ions in oxidation-reduction reactions, useful in asymmetric synthesis .

Comparative Reaction Data Table

Critical Analysis of Research Findings

-

Synthetic Efficiency : Alkylation and acylation are high-yield (75–90%) under optimized conditions .

-

Challenges : Steric hindrance from the isopropyl group slows reactions at the 4-position .

-

Biological Relevance : Ether derivatives exhibit 10x higher σ1 receptor binding than parent compound (IC₅₀ = 0.62 μM vs. 8.6 μM) .

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is being investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structural similarity to known pharmacological agents suggests it may interact with various receptors or enzymes involved in neuropharmacology.

Case Study: Neurological Disorders

Preliminary studies indicate that this compound may exhibit neuroprotective effects. For instance, it has been evaluated for its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in neuroinflammation. This inhibition could lead to reduced pyroptotic cell death and lower levels of inflammatory cytokines such as IL-1β .

Biological Studies

The compound is utilized in biological studies to explore its effects on cellular processes and molecular pathways. Research focuses on its binding affinity to specific receptors and its potential role in modulating signaling pathways related to cell survival and apoptosis.

Interaction Studies

Initial assessments have shown that this compound can bind to various targets, suggesting a multifaceted role in biological systems. Further investigations are necessary to elucidate the detailed mechanisms of action.

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as an intermediate in the synthesis of various industrial chemicals. Its unique structure allows for the production of derivatives that may possess enhanced biological activity or altered physicochemical properties.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperidin-4-ol derivatives exhibit diverse pharmacological profiles depending on substituents. Key comparisons include:

Key Observations :

- Lipophilicity : Bulky substituents (e.g., 2-phenylethyl in ) increase lipophilicity, enhancing membrane permeability.

- Receptor Selectivity : Aromatic groups (e.g., iodophenyl in ) improve receptor binding, while heterocycles (e.g., indolyl) modulate selectivity.

- Biological Activity: Electron-withdrawing groups (e.g., halogens) and hydrogen-bond donors (e.g., -OH, -NH2) are critical for target engagement .

Physicochemical Properties

Data from analogous compounds suggest trends in solubility, stability, and bioavailability:

Analysis :

- The target compound’s lower molecular weight and LogP suggest better aqueous solubility compared to bulkier analogs, making it suitable for oral administration.

Biological Activity

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various pharmacological applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₂₀N₂O, with a molecular weight of approximately 172.27 g/mol. The compound features a piperidine ring with an amino methyl group and a propan-2-yl substituent at the fourth carbon position. This structural configuration is significant for its reactivity and potential interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the fields of neuropharmacology and oncology. Its structural similarity to known pharmacological agents suggests potential applications in:

- Neuropharmacology : Interaction studies may reveal binding affinities to neurotransmitter receptors or enzymes.

- Cancer Therapy : Its derivatives have shown promise in inhibiting cancer cell growth.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:

- Receptor Binding : The amino group can facilitate interactions with various receptors, potentially enhancing or inhibiting their activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that ensure high purity and yield. Common methods include:

- Mannich Reaction : A classic approach where formaldehyde and an amine react with a ketone or aldehyde.

- Reduction Reactions : These may be employed to convert intermediates into the desired piperidine structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, and how are intermediates characterized?

- Methodology : The compound can be synthesized via aminomethylation of 1-(propan-2-yl)piperidin-4-one using reagents like ammonium acetate and formaldehyde under reflux conditions. Post-synthesis purification involves column chromatography, while intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodology : Beyond NMR and HRMS, Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups (e.g., -OH, -NH₂), while X-ray crystallography resolves stereochemical ambiguities. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

- Methodology : Stability studies under varying pH (3–9) and temperature (4°C to 40°C) reveal optimal storage in inert atmospheres at −20°C. Degradation products are monitored using liquid chromatography-mass spectrometry (LC-MS), with accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in aminomethylation steps?

- Methodology : Design of Experiments (DoE) approaches, such as response surface methodology, evaluate parameters like solvent polarity (e.g., ethanol vs. acetonitrile), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time. Kinetic studies using in-situ FT-IR track intermediate formation .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodology : Comparative meta-analysis of published datasets identifies variables like assay type (e.g., cell-free vs. cell-based) or enantiomeric purity. Independent validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) clarifies mechanism-of-action discrepancies .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in aminomethylation, while molecular dynamics simulations assess solvation effects. PubChem-derived SMILES/InChI data (e.g., Canonical SMILES: C1CN(CCC1N)(C(C)(C)O)CO) guide parameterization .

Q. What experimental designs are recommended to study receptor-binding interactions?

- Methodology : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity (Ki) for targets like σ receptors. Surface plasmon resonance (SPR) measures binding kinetics (kon/koff), while mutagenesis studies identify critical amino acid residues in binding pockets .

Q. How are spectroscopic data discrepancies resolved when characterizing stereoisomers?

- Methodology : Chiral HPLC separates enantiomers, with circular dichroism (CD) spectroscopy confirming absolute configuration. Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) detect rotational barriers in piperidine rings, resolving conformational ambiguities .

Data Contradiction Analysis

- Example : Conflicting solubility data (e.g., aqueous vs. DMSO) may arise from polymorphic forms. Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous phases, while differential scanning calorimetry (DSC) detects phase transitions. Standardized protocols (e.g., USP <1236>) ensure reproducibility .

Safety and Handling

- Precautions : Use fume hoods and personal protective equipment (PPE) during synthesis. Acute toxicity (LD50) data (e.g., >500 mg/kg in rodents) inform hazard controls. Spill management requires neutralization with weak acids (e.g., citric acid) and solidification with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.